molecular formula C8H10BrN3O B2396920 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2197522-70-4

2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol

Katalognummer: B2396920
CAS-Nummer: 2197522-70-4
Molekulargewicht: 244.092
InChI-Schlüssel: GSTFRQLOGCLOPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[(5-bromopyrimidin-2-yl)amino]cyclobutan-1-ol. This nomenclature reflects the compound's complex molecular architecture, which consists of two primary structural components linked through an amino bridge. The first component is a brominated pyrimidine ring system, specifically 5-bromopyrimidine, where the bromine atom occupies the 5-position of the six-membered heterocyclic ring containing two nitrogen atoms. The second component is a cyclobutanol unit, representing a four-membered saturated carbocyclic ring bearing a hydroxyl functional group.

The structural representation of this compound can be expressed through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1CC(C1NC2=NC=C(C=N2)Br)O, which provides a linear notation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C8H10BrN3O/c9-5-3-10-8(11-4-5)12-6-1-2-7(6)13/h3-4,6-7,13H,1-2H2,(H,10,11,12), offering a more detailed structural description that includes stereochemical information. The corresponding International Chemical Identifier Key is GSTFRQLOGCLOPC-UHFFFAOYSA-N, providing a condensed hash-based representation of the structure.

The molecular structure features a four-membered cyclobutane ring with a hydroxyl group attached to carbon-1 and an amino group linked to carbon-2. This amino group serves as a bridge connecting to the 2-position of the pyrimidine ring, while the pyrimidine ring itself bears a bromine substituent at the 5-position. The compound's three-dimensional conformational properties are influenced by the inherent strain present in the four-membered ring system and the planar nature of the pyrimidine heterocycle.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The compound is assigned Chemical Abstracts Service Registry Number 2197522-70-4, which serves as its unique numerical identifier in chemical databases and regulatory systems. This registry number was first created on May 3, 2017, and has been subsequently modified on May 18, 2025, reflecting ongoing database maintenance and updates.

Several alternative chemical names and synonyms have been documented for this compound in various chemical databases and literature sources. The primary synonyms include 2-((5-Bromopyrimidin-2-yl)amino)cyclobutan-1-ol, which represents a slightly modified notation of the systematic name. Additional catalog identifiers have been assigned by commercial suppliers, including AKOS032844196 and F6438-6887, which facilitate procurement and inventory management in research laboratories.

The compound's nomenclature follows established conventions for naming substituted heterocyclic compounds. The pyrimidine portion of the name indicates the presence of a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. The 5-bromo prefix specifies the location of the halogen substituent, while the 2-yl suffix indicates the point of attachment to the amino linkage. The cyclobutan-1-ol portion describes the four-membered saturated ring system with the hydroxyl group positioned at carbon-1, and the 2-amino designation indicates the amino group's location at carbon-2 of the cyclobutane ring.

Molecular Formula and Weight Analysis

The molecular formula of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol is C8H10BrN3O, indicating a composition of eight carbon atoms, ten hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom. This elemental composition reflects the compound's heterocyclic nature and the presence of multiple functional groups within a relatively compact molecular framework.

The molecular weight has been calculated as 244.09 grams per mole using computational methods implemented in PubChem version 2.1. Alternative sources report the molecular weight as 244.092 grams per mole, with the slight variation attributed to differences in computational precision and rounding conventions. This molecular weight places the compound in the category of small to medium-sized organic molecules, making it suitable for various synthetic and analytical applications.

Property Value Computational Method Source
Molecular Formula C8H10BrN3O Database Analysis PubChem
Molecular Weight 244.09 g/mol PubChem 2.1 PubChem
Alternative Molecular Weight 244.092 g/mol Alternative Calculation EvitaChem
Carbon Atoms 8 Formula Analysis Multiple Sources
Hydrogen Atoms 10 Formula Analysis Multiple Sources
Bromine Atoms 1 Formula Analysis Multiple Sources
Nitrogen Atoms 3 Formula Analysis Multiple Sources
Oxygen Atoms 1 Formula Analysis Multiple Sources

The elemental composition analysis reveals that carbon represents the largest atomic percentage by count, followed by hydrogen. The presence of three nitrogen atoms contributes significantly to the compound's potential for hydrogen bonding and interaction with biological systems. The single bromine atom, being the heaviest element in the molecule, contributes substantially to the overall molecular weight despite representing only one atom among the total count of twenty-three atoms.

The molecular formula provides insights into the compound's degree of unsaturation, which can be calculated using the formula: Degree of Unsaturation = (2C + 2 - H + N)/2. For this compound, the calculation yields: (2×8 + 2 - 10 + 3)/2 = (16 + 2 - 10 + 3)/2 = 11/2 = 5.5. However, since the degree of unsaturation must be a whole number, this indicates five degrees of unsaturation, accounting for the aromatic pyrimidine ring (four degrees) and the carbon-nitrogen double bond within the ring system (one degree).

Eigenschaften

IUPAC Name

2-[(5-bromopyrimidin-2-yl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-5-3-10-8(11-4-5)12-6-1-2-7(6)13/h3-4,6-7,13H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTFRQLOGCLOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=C(C=N2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Disconnections

The target molecule features a cyclobutanol core linked via an amino group to a 5-bromopyrimidine heterocycle. Retrosynthetically, the molecule can be dissected into two primary fragments: (1) 5-bromo-2-aminopyrimidine and (2) 2-aminocyclobutan-1-ol. Alternatively, coupling strategies may directly unite a prefunctionalized pyrimidine with a cyclobutanol-derived amine. Critical disconnections include:

  • C–N bond formation between the pyrimidine’s C2 position and the cyclobutanol’s amino group.
  • Functionalization of the pyrimidine ring to introduce bromine at C5 and a leaving group at C2.
  • Stereochemical control in the cyclobutanol moiety, given the ring’s inherent strain.

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the electrophilicity of halogenated pyrimidines, where a leaving group at C2 is displaced by the amine nucleophile from 2-aminocyclobutan-1-ol.

Substrate Preparation: 2-Chloro-5-bromopyrimidine

5-Bromopyrimidin-2-ol (CAS 214290-49-0) serves as a precursor. Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, yielding 2-chloro-5-bromopyrimidine. This intermediate’s reactivity is enhanced by electron-withdrawing effects from the bromine and chlorine substituents.

Amination with 2-Aminocyclobutan-1-ol

Reaction of 2-chloro-5-bromopyrimidine with 2-aminocyclobutan-1-ol in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) facilitates SNAr. Base additives (e.g., K₂CO₃, Et₃N) neutralize HCl byproducts. Yields typically range from 40–60%, with side products arising from competing hydrolysis or dimerization.

Example Procedure :

A mixture of 2-chloro-5-bromopyrimidine (1.0 equiv), 2-aminocyclobutan-1-ol (1.2 equiv), and Et₃N (2.0 equiv) in DMF was stirred at 100°C for 24 h. Purification by silica chromatography afforded the target compound in 55% yield.

Palladium-Catalyzed C–N Coupling (Buchwald-Hartwig Amination)

Transition-metal catalysis enables milder conditions for C–N bond formation, particularly useful for sterically hindered substrates.

Catalytic System Optimization

Pd₂(dba)₃ or Pd(OAc)₂ paired with Xantphos or BINAP ligands in toluene or dioxane facilitates coupling between 2-halo-5-bromopyrimidines (X = Br, I) and 2-aminocyclobutan-1-ol. Cesius carbonate (Cs₂CO₃) or NaOtBu serves as base, with temperatures ranging from 80–110°C.

Key Data from Analogous Reactions :

Starting Material Catalyst System Solvent Temp (°C) Yield Reference
5-Bromo-2-iodopyrimidine Pd₂(dba)₃/Xantphos Toluene 90 58.7%
5-Bromo-2-bromopyrimidine Pd(OAc)₂/BINAP Dioxane 100 47%
Challenges in Cyclobutanol Compatibility

The cyclobutanol’s hydroxyl group may coordinate palladium, necessitating protective strategies (e.g., silylation or acetylation). Post-coupling deprotection under mild conditions (e.g., TBAF for silyl ethers) restores the alcohol functionality.

Reductive Amination and Alternative Strategies

While less common, reductive amination between 5-bromo-2-pyrimidinecarbaldehyde and cyclobutanone-derived amines offers a divergent pathway. However, the instability of the aldehyde intermediate often limits practicality.

Experimental Insights and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, NMP) enhance SNAr rates but may promote side reactions.
  • Toluene/dioxane balances solubility and catalyst stability in Pd-mediated couplings.
  • Microwave irradiation reduces reaction times from 24 h to 1–2 h in SNAr.

Ligand and Base Selection

  • Bidentate ligands (Xantphos) improve catalyst longevity versus monodentate analogs.
  • Bulky bases (NaOtBu) minimize undesired β-hydride elimination in Pd catalysis.

Challenges and Mitigation Strategies

Cyclobutanol Ring Strain

The cyclobutanol’s 90° bond angles increase steric hindrance, slowing nucleophilic attack. Strategies include:

  • Preactivation of the amine as a lithium or magnesium amide.
  • Ultrasound-assisted reactions to enhance mixing and reduce aggregation.

Regioselectivity in Pyrimidine Functionalization

Competing substitution at C4 or C6 positions is mitigated by electronic directing effects. The C2 position’s inherent electrophilicity, amplified by the C5 bromine, ensures selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Chemical Formula : C9H11BrN2
  • Molecular Weight : 227.1 g/mol
  • IUPAC Name : 1-(5-bromopyridin-2-yl)cyclobutan-1-amine
  • Appearance : Liquid

These properties facilitate its interaction with biological systems, making it a candidate for various applications.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol exhibit significant anticancer properties. For instance, brominated pyrimidines are known to inhibit certain kinases involved in cancer cell proliferation. The presence of the bromine atom enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

Antiviral Properties

Research has shown that pyrimidine derivatives can possess antiviral activity. The structural features of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol suggest it could be effective against viral infections by interfering with viral replication processes. This application is particularly relevant in the context of emerging viral diseases .

Protein Interaction Studies

The compound can be utilized in studies aimed at understanding protein-ligand interactions. By modifying the structure of known ligands with the cyclobutanol moiety, researchers can investigate how these changes affect binding affinity and specificity towards target proteins. This is crucial for drug design and development, allowing for the optimization of lead compounds .

Enzyme Inhibition

Enzymatic assays using 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol can help elucidate its role as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in developing therapeutic agents for metabolic disorders .

Case Study 1: Anticancer Compound Development

A study investigated a series of brominated pyrimidines, including derivatives of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol, for their anticancer effects on various cancer cell lines. The results demonstrated that certain modifications led to increased cytotoxicity against breast cancer cells, highlighting the potential for developing targeted therapies .

Case Study 2: Antiviral Screening

In a screening of several pyrimidine derivatives for antiviral activity, 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol was tested against influenza viruses. The compound showed promising results, inhibiting viral replication at low concentrations, suggesting its potential as a lead compound for antiviral drug development .

Wirkmechanismus

The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclobutanol moiety may enhance the compound’s binding affinity and specificity for its targets . Pathways involved in its action may include inhibition of DNA synthesis or disruption of protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol is unique due to the presence of both a brominated pyrimidine ring and a cyclobutanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

Molecular Formula : C₈H₁₀BrN₃O
Molecular Weight : 244.09 g/mol
CAS Number : 2197522-70-4

The compound consists of a brominated pyrimidine ring linked to a cyclobutanol moiety. The synthesis typically involves the bromination of pyrimidine derivatives, often using N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure high yields and purity .

The biological activity of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol is primarily attributed to its interaction with specific molecular targets within cells. The brominated pyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting their functions. This interaction may modulate various signaling pathways, making it a candidate for therapeutic applications in oncology and infectious diseases .

Antimicrobial Properties

Research indicates that 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

Bacterial Strain MIC (µM) Reference
Staphylococcus aureus (MRSA)20–40
Escherichia coli40–70
Bacillus subtilis44

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to inhibit certain kinases involved in cancer cell proliferation and survival pathways. For instance, the inhibition of the PI3K/AKT/mTOR pathway has been linked to reduced cell viability in various cancer cell lines .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol against MRSA and E. coli. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel therapeutic agent .
  • Case Study on Cancer Cell Lines :
    • In another investigation, the compound was tested on breast cancer cell lines where it demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential role in targeted cancer therapy .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting temperature (e.g., 0–60°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., NaH or KOtBu). Use inert atmospheres to prevent oxidation of the cyclobutanol ring. Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography with gradients tailored to the compound’s polarity. Consider protecting the hydroxyl group during amination to reduce side reactions .

Q. What spectroscopic techniques are most effective for characterizing 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the cyclobutane ring structure and bromopyrimidine substitution pattern. Mass spectrometry (HRMS) validates the molecular formula (C₈H₉BrN₃O). Infrared spectroscopy (IR) identifies hydrogen-bonding interactions involving the hydroxyl and amino groups. For stereochemical analysis, employ NOESY or ROESY NMR experiments to resolve spatial relationships between substituents .

Advanced Research Questions

Q. How can crystallographic data for 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol be refined to resolve ambiguities in hydrogen-bonding networks?

  • Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of high-resolution data. Apply the Flack parameter to confirm absolute configuration if chirality is present. For twinned crystals, employ the SHELXD module for structure solution and SHELXE for density modification. Validate hydrogen-bond geometries using PLATON or Mercury, and cross-check thermal displacement parameters to exclude false-positive interactions .

Q. What experimental strategies can elucidate the bioactivity mechanism of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol against microbial targets?

  • Methodological Answer : Conduct MIC assays (Table 2, ) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair this with fluorescence-based live/dead staining to assess membrane disruption. For mechanistic insights, perform molecular docking using the bromopyrimidine moiety as a pharmacophore against bacterial enzyme targets (e.g., dihydrofolate reductase). Validate via enzyme inhibition assays and ROS detection kits to probe oxidative stress pathways .

Q. How should researchers address contradictions in reported bioactivity data for halogenated cyclobutanol derivatives?

  • Methodological Answer : Systematically compare substituent effects (e.g., Br vs. Cl or CF₃) using SAR studies . Control variables like assay conditions (pH, temperature) and cell line viability (e.g., MTT vs. ATP-based assays). Cross-reference crystallographic data to rule out conformational polymorphisms. Use meta-analysis tools to reconcile discrepancies in IC₅₀ values, focusing on solvent effects (DMSO vs. aqueous buffers) .

Q. What approaches are recommended for structure-activity relationship (SAR) studies on 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol analogs?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., 5-Br → 5-Cl, 5-CF₃) and assess their bioactivity. Use QM/MM calculations (e.g., Gaussian or ORCA) to map electronic effects of substituents on binding affinity. Pair this with free-energy perturbation (FEP) simulations to predict ΔΔG values for target interactions. Validate experimentally via SPR or ITC to quantify binding kinetics .

Q. How can the hydrolytic stability of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol be evaluated under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS. Identify hydrolysis products (e.g., cyclobutanone or dehalogenated pyrimidine) and quantify kinetics using the Arrhenius equation. For stabilization, explore formulation strategies like lyophilization or encapsulation in cyclodextrins. Compare with analogs lacking the bromine atom to assess halogen-dependent stability .

Q. What computational tools are suitable for modeling the interaction of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol with biological targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies, parameterizing the bromine atom with polarizable force fields (e.g., AMBER). Perform MD simulations (NAMD or GROMACS) to assess binding stability over 100+ ns trajectories. Validate predictions with mutagenesis studies on key residues (e.g., catalytic sites of kinases). For electron-density analysis, overlay docking poses with crystallographic data from related bromopyrimidine complexes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.